Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Starting Materials: The intermediate from the first step and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is typically performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Product: This step results in the formation of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes.
Mode of Action
The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is based on studies of similar compounds, which have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound potentially affects several biochemical pathways. It may act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied using various assays, including cell viability assay (mtt), elisa, qrt-pcr, western blotting, and molecular docking .
Result of Action
The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization to introduce the nitrophenyl and ethyl ester groups.
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Formation of the Pyrido[2,3-d]pyrimidine Core
Starting Materials: 2-aminopyridine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Intermediate: This step yields ethyl 2-amino-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of nitro derivatives or further oxidation of the pyrimidine ring.
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Reduction
Reagents: Reducing agents like sodium borohydride or catalytic hydrogenation.
Conditions: Conducted under mild conditions to avoid over-reduction.
Products: Reduction of the nitro group to an amino group, potentially altering the compound’s biological activity.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: Lacks the nitrophenyl group, which may result in different biological activities.
7-(3-Nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.
Ethyl 7-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: The position of the nitro group on the phenyl ring can influence its electronic properties and biological interactions.
Uniqueness
Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can significantly impact its chemical reactivity and biological activity. This structural feature may confer enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-(3-nitrophenyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6/c1-2-26-15(22)10-7-11(8-4-3-5-9(6-8)20(24)25)17-13-12(10)14(21)19-16(23)18-13/h3-7H,2H2,1H3,(H2,17,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOWEACCYSXJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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